N3-(Butyn-3-yl)uridine
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Overview
Description
N3-(Butyn-3-yl)uridine is a uridine analog, which is a modified nucleoside. Uridine itself has potential antiepileptic effects, and its analogs, including this compound, are used in various scientific research applications. This compound is particularly notable for its use in click chemistry, where it contains an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(Butyn-3-yl)uridine typically involves the modification of uridineThis can be achieved through a series of chemical reactions, including protection and deprotection steps to ensure the selective modification of the desired position on the uridine molecule .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve high yield and purity. The use of automated synthesis equipment and continuous flow reactors could also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N3-(Butyn-3-yl)uridine undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The alkyne group in this compound allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions.
Substitution Reactions: The uridine analog can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAc reactions to facilitate the cycloaddition process.
Azide Compounds: React with the alkyne group in this compound during click chemistry reactions.
Major Products Formed
The major products formed from these reactions are typically triazole-linked compounds, which are valuable in various biochemical applications .
Scientific Research Applications
N3-(Butyn-3-yl)uridine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in click chemistry to create bioconjugates and other complex molecules.
Biology: Employed in the study of RNA functions and interactions within cells.
Medicine: Investigated for its potential anticonvulsant and anxiolytic activities, as well as its role in developing new antihypertensive agents
Industry: Utilized in the development of new materials and chemical probes for various industrial applications.
Mechanism of Action
N3-(Butyn-3-yl)uridine exerts its effects primarily through its ability to participate in click chemistry reactions. The alkyne group in the compound allows it to form stable triazole linkages with azide-containing molecules, facilitating the creation of complex bioconjugates. This mechanism is widely used in biochemical research to study molecular interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
N3-(Butyn-2-yl)uridine: Another uridine analog with a similar structure but different alkyne positioning.
N3-(Propargyl)uridine: Contains a propargyl group instead of a butynyl group, used in similar click chemistry applications.
Uniqueness
N3-(Butyn-3-yl)uridine is unique due to its specific alkyne group positioning, which provides distinct reactivity and stability in click chemistry reactions. This makes it particularly valuable for creating stable bioconjugates and studying complex molecular interactions .
Properties
Molecular Formula |
C13H16N2O6 |
---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
3-but-3-ynyl-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H16N2O6/c1-2-3-5-14-9(17)4-6-15(13(14)20)12-11(19)10(18)8(7-16)21-12/h1,4,6,8,10-12,16,18-19H,3,5,7H2/t8-,10?,11+,12-/m1/s1 |
InChI Key |
NSEWKYHWYZEWOU-LABGDYGKSA-N |
Isomeric SMILES |
C#CCCN1C(=O)C=CN(C1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
Canonical SMILES |
C#CCCN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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